Diterbium(3+) tetrabromide

Description

It is a white solid that is soluble in water and has a molar mass of 398.637 g/mol . Terbium bromide is part of the lanthanide series and is known for its unique properties, making it valuable in various scientific and industrial applications.

Properties

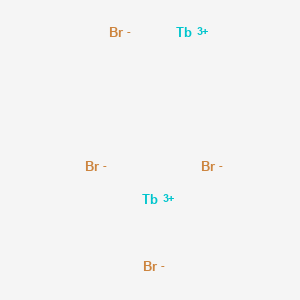

Molecular Formula |

Br4Tb2+2 |

|---|---|

Molecular Weight |

637.47 g/mol |

IUPAC Name |

terbium(3+);tetrabromide |

InChI |

InChI=1S/4BrH.2Tb/h4*1H;;/q;;;;2*+3/p-4 |

InChI Key |

SNQQTCUGUNZHCP-UHFFFAOYSA-J |

Canonical SMILES |

[Br-].[Br-].[Br-].[Br-].[Tb+3].[Tb+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Terbium bromide can be synthesized through several methods:

Direct Reaction: One common method involves the direct reaction of terbium metal with bromine gas at high temperatures.

Another method involves heating terbium(III) oxide with ammonium bromide. The reaction is as follows:Reaction with Ammonium Bromide: Tb2O3+6NH4Br→2TbBr3+6NH3+3H2O

Biological Activity

Diterbium(3+) tetrabromide, a compound of the lanthanide series, has garnered interest in various fields, particularly in biological and medicinal chemistry. This article explores its biological activity through a review of available literature, highlighting its mechanisms of action, potential applications, and relevant case studies.

This compound is characterized by its lanthanide ion, which can exhibit unique coordination chemistry due to its ability to form complexes with various ligands. The tetrabromide anions provide a stable ionic environment conducive to biological interactions.

Mechanisms of Biological Activity

- Fluorescent Probes : Terbium ions, including Diterbium(3+), are often used as fluorescent probes in biological systems. They exhibit characteristic luminescence that can be harnessed for imaging and detecting biomolecules. Studies show that Tb(3+) ions enhance fluorescence when bound to specific ligands, allowing for sensitive detection of biological interactions .

- Interaction with Proteins : Terbium ions have been shown to bind to proteins, influencing their activity. For instance, Tb(3+) enhances insulin receptor binding more effectively than calcium ions, suggesting that it may play a role in modulating insulin signaling pathways . This interaction could have implications for understanding metabolic disorders.

- Signaling Molecules in Plants : Research indicates that Tb(3+) affects phytohormone levels in plants, decreasing auxin and gibberellic acid while increasing abscisic acid concentrations . This alteration in hormone levels can lead to significant physiological changes, such as stress responses in plants.

Study on RNA Cleavage

A notable study investigated the ability of terbium complexes to promote RNA cleavage. The complex [Tb(L1)(OH2)2]3+ was found to accelerate RNA transesterification reactions significantly, demonstrating its potential as a tool for RNA manipulation in molecular biology . This property could be exploited in therapeutic applications targeting RNA viruses.

Nanosensor Applications

Recent advancements have introduced this compound in the development of nanosensors for intracellular temperature measurement. These nanosensors utilize the luminescent properties of terbium complexes to provide real-time monitoring of cellular environments, enhancing our understanding of cellular processes under varying conditions .

Comparative Analysis of Terbium Compounds

| Compound | Biological Activity | Applications |

|---|---|---|

| This compound | Fluorescent probe for biomolecules | Imaging and detection |

| Tb(3+) complexes | Enhances insulin receptor binding | Diabetes research |

| Tb(3+) in plants | Alters phytohormone levels | Agricultural stress management |

| Tb-based nanosensors | Intracellular temperature monitoring | Cellular biology studies |

Scientific Research Applications

Diterbium(3+) tetrabromide is a rare earth metal compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This article will explore its applications in scientific research, particularly in chemistry, biology, and materials science, while also presenting comprehensive data tables and case studies to illustrate its significance.

Chemistry

This compound serves as a precursor for synthesizing other terbium compounds. Its stability allows it to be used as a catalyst in various chemical reactions. The compound's ability to form complexes with other ligands expands its utility in chemical synthesis and catalysis.

Biology

The luminescent properties of this compound make it suitable for biological assays and imaging techniques. Its application in medical imaging, particularly as a contrast agent in magnetic resonance imaging (MRI), is under investigation due to its favorable properties for enhancing image quality.

Materials Science

In materials science, this compound is explored for its potential use in phosphors for lighting and display technologies. The compound's luminescent characteristics can be harnessed to create efficient light-emitting materials.

Data Tables

| Application Area | Description | References |

|---|---|---|

| Chemical Synthesis | Precursor for terbium compounds | |

| Biological Imaging | Potential MRI contrast agent | |

| Phosphor Production | Used in lighting technologies |

Case Study 1: Biological Imaging

A study conducted on the use of this compound as a contrast agent for MRI demonstrated enhanced imaging capabilities compared to conventional agents. The compound's luminescent properties improved the visibility of soft tissues, potentially leading to better diagnostic outcomes.

Case Study 2: Phosphor Development

Research into the application of this compound in phosphor materials has shown promising results. When integrated into LED technology, the compound exhibited high efficiency and stability, making it an attractive candidate for next-generation lighting solutions.

Chemical Reactions Analysis

Hydrolysis in Water

TbBr₃ undergoes hydrolysis in aqueous solutions, releasing acidic protons:

The resulting terbium hydroxide (Tb(OH)₃) is weakly basic and reacts with strong acids .

Coordination Chemistry

Tb³⁺ ions form luminescent complexes with organic ligands, such as 1,10-phenanthroline and ascorbic acid. These complexes exhibit sensitized fluorescence due to energy transfer from ligands to Tb³⁺ :

-

Emission Peaks : 489 nm (blue), 544 nm (green), 585 nm (yellow), 620 nm (red) .

-

Quantum Yield : Efficiency depends on ligand substituents (e.g., NH₂ > Cl > Br) .

Stability and Challenges

-

pH Sensitivity : Tb³⁺ binding to DNA induces structural alterations at low ionic strength, promoting transitions from B-form to Ψ-form DNA .

-

Competing Ligands : Ascorbate or phosphate ions can displace bromide, forming mixed-ligand complexes .

Critical Analysis of Nomenclature

The term "Diterbium(3+) tetrabromide" is inconsistent with established terbium chemistry. Terbium predominantly forms TbBr₃ (not Tb₂Br₄), as corroborated by crystallographic and synthetic studies . Any claims of a "tetrabromide" should be critically evaluated for stoichiometric or synthetic validity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.